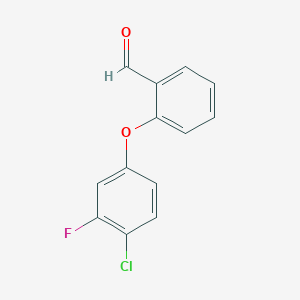

2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde typically involves the reaction of 4-chloro-3-fluorophenol with 2-fluorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Analyse Des Réactions Chimiques

2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Applications De Recherche Scientifique

2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde is widely used in scientific research, particularly in:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is utilized in the study of enzyme interactions and protein modifications.

Medicine: It is investigated for its potential therapeutic properties and its role in drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, influencing cellular processes and responses .

Comparaison Avec Des Composés Similaires

2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde can be compared with similar compounds such as:

2-(4-Chlorophenoxy)benzenecarbaldehyde: Lacks the fluorine atom, which may affect its reactivity and interactions.

2-(4-Fluorophenoxy)benzenecarbaldehyde: Lacks the chlorine atom, which may influence its chemical properties and applications.

2-(4-Bromophenoxy)benzenecarbaldehyde:

Activité Biologique

2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde is an organic compound notable for its unique structural features, which include a chlorinated and fluorinated aromatic system. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of serine proteases, which play crucial roles in various physiological processes and disease mechanisms.

- Molecular Formula : C13H9ClF O

- Boiling Point : Approximately 499.5 °C

- Density : 1.33 g/cm³

The compound features a benzenecarbaldehyde structure with a 4-chloro-3-fluorophenoxy group, contributing to its distinct chemical properties.

Serine Protease Inhibition

Research indicates that this compound acts as a serine protease inhibitor. Serine proteases are involved in critical biological functions, including blood coagulation and immune responses. The inhibition of these enzymes can have therapeutic implications, particularly in treating viral infections such as hepatitis C, where the NS3-NS4A protease is a target.

Mechanism of Action :

- The compound's structural characteristics allow it to bind effectively to the active site of serine proteases, preventing substrate access and thereby inhibiting enzymatic activity.

- Techniques such as surface plasmon resonance (SPR) and enzyme kinetics assays are employed to evaluate the binding affinity and inhibitory effects of this compound on serine proteases.

Potential Anti-inflammatory and Anticancer Properties

Similar compounds have demonstrated anti-inflammatory and anticancer properties, suggesting that this compound may also exhibit these biological activities. Further research is necessary to explore these potential effects.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 2-(4-chlorophenylsulfonyl)acetaldehyde O-(2,6-dichlorobenzyl)oxime | C13H10ClO2S | Potential antibacterial activity |

| 3-Chloro-4-(2-fluorophenoxy)aniline | C13H10ClF N | Known for anti-cancer properties |

| 4-Chloro-3-fluoroaniline | C7H6ClF N | Used in dye synthesis |

The unique combination of halogen substituents in this compound enhances its specificity as an inhibitor compared to other compounds that may lack such specificity.

Study on Enzyme Interaction

A study focused on the interaction of this compound with serine proteases revealed significant inhibitory effects. The research utilized various concentrations of the compound to determine the median effective concentration (EC50), which indicated that at certain concentrations, the compound could effectively reduce enzyme activity by over 50% .

Toxicological Considerations

While exploring the biological activity, it is essential to consider the toxicological profile of the compound. Preliminary studies suggest low toxicity levels; however, detailed toxicological assessments are necessary to ensure safety for potential therapeutic applications .

Propriétés

IUPAC Name |

2-(4-chloro-3-fluorophenoxy)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO2/c14-11-6-5-10(7-12(11)15)17-13-4-2-1-3-9(13)8-16/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTZVNSXFOPKSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC2=CC(=C(C=C2)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.